molecular formula C11H21NO4 B1375006 Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 1063734-19-9

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No. B1375006
CAS RN: 1063734-19-9
M. Wt: 231.29 g/mol
InChI Key: SLJSFXUOECCLPA-UHFFFAOYSA-N
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Description

Tert-butyl compounds are often used in organic chemistry due to their stability and the ease with which the tert-butyl group can be removed . The hydroxymethyl group provides a versatile handle for further chemical modifications.


Synthesis Analysis

The synthesis of tert-butyl compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods .


Molecular Structure Analysis

The molecular structures of tert-butyl compounds have been elucidated using single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions, making them valuable intermediates . For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes .


Physical And Chemical Properties Analysis

Tert-butyl compounds generally have unique physical and chemical properties that make them useful in various applications . For example, tert-butyl 2- (hydroxymethyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a hydroxymethyl group.

Scientific Research Applications

NMR Spectroscopy Probing

The tert-butyl group is utilized as a sensitive probe in NMR spectroscopy for studying macromolecular complexes. Due to its three chemically identical methyl groups, the tert-butyl moiety exhibits exceptionally narrow and intense NMR signals, even when attached to large proteins or complexes . This makes it an invaluable tool for analyzing biomolecular assemblies, especially those of limited stability or solubility.

Synthesis of Bioactive Molecules

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate serves as a precursor in the synthesis of biologically active natural products. Its structure is conducive to modifications that can lead to compounds with potential therapeutic applications .

Pharmaceutical Development

This compound can be used to synthesize monosubstituted piperazine intermediates, which are prevalent in many bioactive molecules and drug substances. Its versatility in forming piperazine-containing compounds suggests potential applications in the development of new pharmaceuticals.

Palladium-Catalyzed Reactions

In organic synthesis, tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is employed in palladium-catalyzed reactions to create N-Boc-protected anilines. This is a critical step in the synthesis of complex organic molecules, which can include pharmaceuticals and other functional materials .

Protein Tagging for Membrane Complex Studies

The tert-butyl group is used for tagging proteins involved in neurotransmitter release. This tagging facilitates the study of presynaptic complexes on membranes, providing insights into the mechanisms of neurotransmission .

Chromatography and Mass Spectrometry

While not directly related to tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, the tert-butyl group’s properties are leveraged in chromatography and mass spectrometry to enhance the efficiency and effectiveness of these analytical methods .

Mechanism of Action

The mechanism of action of tert-butyl compounds can vary depending on the specific compound and its application. For example, tert-butyl hydroperoxide is often used as an initiator or oxidant because of its strong oxidizing ability .

Safety and Hazards

Tert-butyl compounds can pose various safety hazards. For example, tert-butyl hydroperoxide is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage .

Future Directions

The future directions of research on tert-butyl compounds could involve exploring their potential applications in various fields, such as medicinal chemistry and organic synthesis .

properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJSFXUOECCLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

CAS RN

1063734-19-9
Record name tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1M borane in THF (450 mL, 0.45 mol, 0.9 eq) was added under stirring and cooling on an ice bath to a stirred in a stream of argon solution of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (Preparation 79, 107 g, 0.5 mol, 1 eq) in THF (300 mL). The reaction mixture was heated to 25° C. and stirred at this temperature for 3 h. Then the reaction mixture was cooled to 0-10° C. and treated at this temperature sequentially with 3N sodium hydroxide (170 mL) and 30% hydrogen peroxide (66 mL). The obtained homogenous mixture was stirred overnight, then treated with hexane (45 mL), and dried over potassium carbonate. The organic layer was decanted from the precipitate, which was washed with DCM. The organic layers were evaporated in vacuo, and the residue was purified rapidly (due to instability of the product on silica gel) by chromatography (carbon tetrachloride/chloroform/isopropanol 100:0:0→0:100:0→0:90:10) on silica gel (1.2 kg; 63-100 μm) to give title compound as a colorless oil in (85 g, 0.368 mol, 72%).
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450 mL
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107 g
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300 mL
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170 mL
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66 mL
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45 mL
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Synthesis routes and methods II

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